molecular formula C16H22FNO4 B2893102 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide CAS No. 2034240-84-9

2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide

Cat. No.: B2893102
CAS No.: 2034240-84-9
M. Wt: 311.353
InChI Key: SIJFUEPAUKQVCV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a hydroxypropyl chain, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. This intermediate is then reacted with a hydroxypropylamine derivative under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorophenoxy group can be reduced to a phenol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, phenols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl chain and tetrahydropyran ring contribute to the compound’s binding affinity and selectivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
  • 2-(2-bromophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
  • 2-(2-methylphenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide

Uniqueness

Compared to its analogs, 2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJFUEPAUKQVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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